An In-Depth Technical Guide to 4-Chloro-2-(trifluoromethyl)benzaldehyde (CAS 320-43-4): Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Chloro-2-(trifluoromethyl)benzaldehyde (CAS 320-43-4): Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-(trifluoromethyl)benzaldehyde, with CAS number 320-43-4, is a highly functionalized aromatic aldehyde that serves as a critical building block in modern organic synthesis. Its unique substitution pattern—a chloro group at the 4-position and a trifluoromethyl group at the 2-position on the benzaldehyde scaffold—imparts distinct physicochemical properties and reactivity. The presence of the strongly electron-withdrawing trifluoromethyl group significantly influences the electrophilicity of the aldehyde carbonyl, while the chloro substituent provides an additional site for synthetic modification. These features make it a valuable intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive technical overview of its properties, spectral characteristics, synthesis, reactivity, and key applications, offering field-proven insights for laboratory and industrial applications.
Physicochemical and Spectral Properties
Understanding the fundamental properties of 4-Chloro-2-(trifluoromethyl)benzaldehyde is essential for its effective handling, storage, and application in synthesis.
Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 320-43-4 | [2][3][4][5] |
| Molecular Formula | C₈H₄ClF₃O | [1][3] |
| Molecular Weight | 208.57 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 218.5±40.0 °C (Predicted) | |
| Density | 1.423±0.06 g/cm³ (Predicted) | |
| Purity | Typically ≥95% to 98% | [4][5] |
| Storage Conditions | 2-8°C, stored under an inert atmosphere (e.g., nitrogen) | |
| InChI Key | AHFINSWGYAZBOZ-UHFFFAOYSA-N | |
| SMILES | O=CC1=CC(Cl)=CC=C1C(F)(F)F | [5] |
Spectral Analysis
While a publicly available, comprehensive set of spectra for 4-Chloro-2-(trifluoromethyl)benzaldehyde is not readily found, we can predict the key spectral features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the three aromatic protons. The aldehydic proton (CHO) will appear as a singlet significantly downfield, likely in the range of δ 9.9-10.2 ppm. The aromatic region will display a complex splitting pattern due to the coupling between the three adjacent protons. Based on analogues like 4-(trifluoromethyl)benzaldehyde, the aromatic protons are expected in the δ 7.5-8.0 ppm range.[6][7]
¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde at approximately δ 190-193 ppm.[6][8] The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling. The aromatic carbons will resonate in the typical range of δ 120-140 ppm, with their chemical shifts influenced by the chloro and trifluoromethyl substituents.
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde, typically found around 1700-1720 cm⁻¹.[9][10][11][12][13] Weaker, but characteristic, C-H stretching bands for the aldehyde proton can be expected around 2720 and 2820 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 208. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, corresponding to the ³⁷Cl isotope. Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and the chlorine atom.
Synthesis and Manufacturing
The industrial synthesis of 4-Chloro-2-(trifluoromethyl)benzaldehyde can be achieved through various routes. One patented method involves the hydrolysis of 3-trifluoromethyl-4-dichloromethyl chlorobenzene.
Example Synthesis Protocol: Hydrolysis of 3-trifluoromethyl-4-dichloromethyl chlorobenzene[15]
This process involves the acid-catalyzed hydrolysis of the dichloromethyl group to an aldehyde.
Step-by-Step Methodology:
-
Charging the Reactor: 500g of 3-trifluoromethyl-4-dichloromethyl chlorobenzene and 3g of a Lewis acid catalyst (e.g., zinc chloride or ferric trichloride) are added to a reaction vessel.
-
Heating: The reaction mixture is heated to 120°C.
-
Hydrolysis: 50g of water is added dropwise to the heated mixture.
-
Reaction Completion: After the addition of water is complete, the mixture is stirred for an additional hour at 120°C to ensure complete conversion.
-
Purification: The product, 4-Chloro-2-(trifluoromethyl)benzaldehyde, is isolated and purified by distillation.
This method has been reported to yield the product with a purity of 95% and a yield of up to 93%.[14]
Reactivity and Key Synthetic Transformations
The reactivity of 4-Chloro-2-(trifluoromethyl)benzaldehyde is governed by the electrophilic nature of the aldehyde and the electronic effects of the ring substituents. The trifluoromethyl group enhances the reactivity of the carbonyl group towards nucleophiles.[15][16] Common and synthetically useful transformations include the Wittig reaction and reductive amination.
The Wittig Reaction: A Gateway to Alkenes
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes.[17][18][19] It involves the reaction of the aldehyde with a phosphorus ylide.
Caption: General scheme of the Wittig Reaction.
Exemplary Protocol for a Wittig Reaction with a Substituted Benzaldehyde: [20]
-
Ylide Generation: A phosphonium salt (e.g., benzyltriphenylphosphonium chloride) is deprotonated with a strong base (e.g., n-butyllithium or sodium hydroxide) in an appropriate solvent to generate the phosphorus ylide in situ.
-
Reaction with Aldehyde: A solution of 4-Chloro-2-(trifluoromethyl)benzaldehyde in a suitable solvent (e.g., dichloromethane or THF) is added to the ylide solution.
-
Reaction Progression: The reaction mixture is stirred at room temperature for a specified period (typically 1-2 hours) and monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified, often by column chromatography, to yield the desired alkene.
The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. Stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[17]
Reductive Amination: Synthesis of Amines
Reductive amination is a versatile method for converting aldehydes into amines.[21][22][23][24][25] The reaction proceeds via the formation of an imine intermediate, which is then reduced to the corresponding amine.
Caption: Pathway of Reductive Amination.
General Protocol for Reductive Amination of an Aromatic Aldehyde: [23]
-
Imine Formation: 4-Chloro-2-(trifluoromethyl)benzaldehyde and a primary or secondary amine are dissolved in a suitable solvent (e.g., dichloroethane or methanol). The formation of the imine can be catalyzed by a mild acid.
-
Reduction: A reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, is added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.
-
Purification: The reaction is quenched, and the product is extracted and purified by an appropriate method, such as column chromatography or crystallization.
Applications in Drug Discovery and Medicinal Chemistry
The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[26] As a carrier of this important functional group, 4-Chloro-2-(trifluoromethyl)benzaldehyde is a valuable starting material for the synthesis of various active pharmaceutical ingredients (APIs).[27][28]
While specific examples detailing the use of 4-Chloro-2-(trifluoromethyl)benzaldehyde in publicly disclosed drug syntheses are not abundant, its structural motifs are present in numerous bioactive molecules. For instance, the related compound, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, is a key intermediate in the synthesis of the multi-kinase inhibitor Sorafenib, used in the treatment of certain cancers. This highlights the pharmaceutical relevance of the chloro- and trifluoromethyl-substituted phenyl ring system.
Safety and Handling
4-Chloro-2-(trifluoromethyl)benzaldehyde is classified as a hazardous substance and requires careful handling in a laboratory setting.
Hazard Identification: [29][30][31]
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Precautionary Measures: [29][31][32]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames. Storage under an inert atmosphere is recommended.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.[2][29][30][31][32]
Conclusion
4-Chloro-2-(trifluoromethyl)benzaldehyde is a synthetically versatile and valuable building block for organic chemists, particularly those in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the chloro and trifluoromethyl substituents, make it a reactive and useful intermediate for the construction of complex molecular architectures. A thorough understanding of its properties, reactivity, and handling requirements is crucial for its safe and effective utilization in research and development.
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